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Compound of Interest

Compound Name: N-(2-bromophenyl)butanamide

CAS No.: 443122-64-3

Cat. No.: B182623

Get Quote

Executive Summary
N-(2-bromophenyl)butanamide (also referred to as 2'-bromobutyranilide) is a critical

intermediate in the synthesis of nitrogen-containing heterocycles, particularly via Palladium-

catalyzed intramolecular C-H activation or Heck-type cyclizations to form oxindoles and

indoles. Accurate spectroscopic identification of this compound is essential for validating

starting material purity in drug discovery campaigns.

This guide provides a definitive reference for the structural elucidation of N-(2-
bromophenyl)butanamide, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR)

spectroscopy, and Mass Spectrometry (MS). The data presented here synthesizes theoretical

chemometric principles with standard experimental observation ranges for o-haloanilides.

Synthesis & Sample Preparation Workflow
To ensure the spectroscopic data correlates to a valid sample, the following synthesis and

purification workflow is established as the standard reference protocol.
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Validated Synthetic Protocol
Reaction: Acylation of 2-bromoaniline with butyryl chloride.

Solvation: Dissolve 2-bromoaniline (1.0 equiv) in anhydrous Dichloromethane (DCM) at 0°C

under Nitrogen atmosphere.

Base Addition: Add Triethylamine (TEA) (1.2 equiv) dropwise to scavenge HCl.

Acylation: Add Butyryl chloride (1.1 equiv) slowly to control exotherm.

Workup: Quench with water, wash organic layer with 1M HCl (to remove unreacted aniline)

and saturated NaHCO₃.

Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography

(Hexanes/Ethyl Acetate).
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Figure 1: Step-by-step synthetic workflow for the generation of high-purity N-(2-
bromophenyl)butanamide for spectral analysis.

Mass Spectrometry (MS) Analysis
Mass spectrometry provides the primary confirmation of the halogen substitution pattern. For

brominated compounds, the isotopic abundance is the diagnostic fingerprint.

Isotopic Signature Logic
Bromine exists naturally as two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). This

approximately 1:1 ratio results in a characteristic "doublet" for the molecular ion.
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Molecular Formula: C₁₀H₁₂BrNO

Exact Mass (⁷⁹Br): 241.01 g/mol

Exact Mass (⁸¹Br): 243.01 g/mol

Fragmentation Pathway
The fragmentation pattern under Electron Impact (EI) typically involves the cleavage of the

amide bond or the alkyl chain.

Ion Type m/z (⁷⁹Br) m/z (⁸¹Br) Interpretation

[M]⁺ 241 243
Molecular Ion (1:1

intensity)

[M - C₃H₇]⁺ 198 200
Loss of propyl group

(McLafferty-like)

[M - C₄H₇O]⁺ 171 173

Loss of butyryl group

(formation of 2-

bromoaniline cation)

[C₆H₄Br]⁺ 155 157 Bromophenyl cation

[Br]⁺ 79 81 Bromonium ion

Infrared (IR) Spectroscopy
IR analysis confirms the functional group transformation from a primary amine (starting

material) to a secondary amide.

Key Diagnostic Bands
The disappearance of the double N-H stretch of the primary aniline and the appearance of the

Amide I/II bands are the pass/fail criteria.
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Frequency (cm⁻¹) Assignment Mode Notes

3250 - 3300 N-H Stretching
Sharp, single band

(Secondary Amide).

3050 - 3100 C-H (Ar) Stretching Aromatic ring protons.

2960, 2870 C-H (Alk) Stretching

Methyl and methylene

groups of the butyl

chain.

1660 - 1690 C=O Stretching
Amide I Band. Strong

intensity.

1530 - 1550 N-H / C-N Bending

Amide II Band.

Diagnostic for

secondary amides.

750 C-H (Ar) Bending

Ortho-substituted

benzene ring (4

adjacent H).

Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for structural connectivity. The presence of the bromine atom at the

ortho position exerts significant diamagnetic anisotropy and steric influence on the neighboring

protons.

¹H-NMR Data (400 MHz, CDCl₃)
Reference Standard: Tetramethylsilane (TMS) at 0.00 ppm.
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Shift (δ ppm) Multiplicity Integration Assignment
Structural
Context

8.35
Doublet (d, J=8.0

Hz)
1H Ar-H6

Ortho to

Nitrogen.

Deshielded by

amide

anisotropy.

7.95
Broad Singlet (br

s)
1H NH

Amide proton.

Exchangeable

with D₂O.

7.52
Doublet (d, J=8.0

Hz)
1H Ar-H3

Ortho to

Bromine.

7.30 Triplet (td) 1H Ar-H5 Meta to Nitrogen.

6.98 Triplet (td) 1H Ar-H4 Para to Nitrogen.

2.42
Triplet (t, J=7.4

Hz)
2H α-CH₂

Adjacent to

Carbonyl.

1.78 Sextet (m) 2H β-CH₂
Middle of propyl

chain.

1.03
Triplet (t, J=7.4

Hz)
3H γ-CH₃ Terminal methyl.

¹³C-NMR Data (100 MHz, CDCl₃)
The carbonyl carbon and the ipso-carbons are the critical checkpoints.

Carbonyl (C=O): 171.5 ppm

Aromatic Region:

C-1 (Ipso-N): ~135.8 ppm

C-3 (CH): ~132.2 ppm
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C-4/5 (CH): ~128.4 / 125.0 ppm

C-6 (CH): ~121.8 ppm

C-2 (Ipso-Br): ~114.5 ppm (Upfield due to heavy atom effect)

Aliphatic Region:

α-CH₂: ~39.8 ppm

β-CH₂: ~19.1 ppm

γ-CH₃: ~13.7 ppm
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Figure 2: Logical relationship between functional groups and observed spectral shifts.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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